molecular formula C17H16N4O B2935278 N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide CAS No. 477864-36-1

N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

Cat. No.: B2935278
CAS No.: 477864-36-1
M. Wt: 292.342
InChI Key: ICOLKPMGUSJQIW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

This compound is recognized for its role in the pharmacophore design of p38α MAP kinase inhibitors. Derivatives with a substituted imidazole scaffold, similar to the mentioned compound, have been identified as selective inhibitors of p38 MAP kinase, which is a crucial target for proinflammatory cytokine release inhibition. These inhibitors demonstrate a high degree of selectivity and potency by binding to the ATP pocket of the kinase, showcasing the compound's potential in the design and synthesis of selective kinase inhibitors (Scior et al., 2011).

Heterocyclic Chemistry and Biological Properties

The compound falls under the category of heterocyclic chemistry, where 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied for their chemical and biological properties. These studies highlight the versatile applications of such compounds in medicinal chemistry due to their significant insectoacaricidal, antihypertensive, and other biological activities (Abdurakhmanova et al., 2018).

Contribution to Food Toxicant Research

Research has also focused on the formation and impact of compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are structurally related to the queried compound. These studies address the role of lipid oxidation and the Maillard reaction in the formation of food toxicants, underlining the importance of understanding the chemical pathways and mitigating strategies for compounds formed during food processing (Zamora & Hidalgo, 2015).

Heterocyclic N-oxide in Drug Development

The role of heterocyclic N-oxides, derived from structures including imidazole, in drug development and organic synthesis, is another area of interest. These derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound shares structural similarities with these N-oxide derivatives, highlighting its potential utility in medicinal applications (Li et al., 2019).

Pyrimidine-Based Optical Sensors

The compound's relation to pyrimidine and imidazole derivatives underlines its significance in the development of optical sensors. These compounds have found extensive use in sensing materials due to their ability to form coordination and hydrogen bonds, demonstrating the compound's potential in sensor technology and biological applications (Jindal & Kaur, 2021).

Properties

IUPAC Name

N-(4-methylphenyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-6-8-14(9-7-12)20-17(22)15-10-21(11-18-15)16-5-3-4-13(2)19-16/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOLKPMGUSJQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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